molecular formula C26H34N4O4 B8086542 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid

Cat. No.: B8086542
M. Wt: 466.6 g/mol
InChI Key: PPJZMFWCVWKLHC-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a specialized amino acid derivative featuring two critical functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and efficient removal via piperidine .

Its primary applications include peptide synthesis, biochemical probes, and coordination chemistry. The stereochemistry (R-configuration) further influences its interactions in chiral environments.

Properties

IUPAC Name

(2R)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJZMFWCVWKLHC-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Coupling Agents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed to expose the free amino group for further reactions.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, exposing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Compound A : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)amino)hexanoic Acid
  • Key Difference: Replaces the bis(ethylamino)methylene group with a triazine ring substituted with dimethylamino groups.
  • Impact :
    • Reactivity : The triazine core enables nucleophilic substitution reactions, expanding utility in combinatorial chemistry .
    • Solubility : Increased polarity due to the triazine ring improves aqueous solubility compared to the target compound.
    • Synthetic Yield : Lower yield (38%) due to steric hindrance during triazine coupling .
Compound B : Methyl 2-((4-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-6-(bis(3-((tert-butoxycarbonyl)amino)propyl)amino)-1,3,5-triazin-2-yl)amino)acetate
  • Key Differences: Protecting Groups: Uses both Fmoc and tert-butoxycarbonyl (Boc), offering orthogonal protection strategies. Linker: Incorporates a triazine-ethylamino spacer instead of a hexanoic acid backbone.
  • Impact :
    • Stability : Boc groups provide acid-labile protection, contrasting with the base-sensitive Fmoc in the target compound.
    • Application : Optimized for antibacterial peptidomimetics due to triazine-mediated hydrogen bonding .

Functional Group Analysis

Feature Target Compound Compound A Compound B
Amino Protection Fmoc Fmoc Fmoc + Boc
Side Chain Bis(ethylamino)methylene Triazine (dimethylamino) Triazine (Boc-protected)
Solubility (Polarity) Moderate High Moderate
Synthetic Yield Not reported 38% 69%
Key Application Peptide synthesis Combinatorial chemistry Antibacterial agents

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (binary fingerprint comparison):

  • Target vs. Compound A: Structural similarity (~0.65) driven by shared Fmoc and hexanoic acid backbone. Divergence arises from the bis(ethylamino)methylene vs. triazine groups .
  • Target vs. Compound B : Lower similarity (~0.45) due to differences in backbone and protection strategies .

Graph-based comparisons (substructure analysis) highlight the bis(ethylamino)methylene group as a unique node, influencing steric and electronic properties distinct from triazine derivatives .

Research Findings and Implications

  • Synthetic Efficiency: The bis(ethylamino)methylene group in the target compound simplifies synthesis compared to triazine-based analogs, which require multi-step substitutions .
  • Biological Interactions: The ethylamino branches enhance metal chelation (e.g., Cu²⁺, Ni²⁺), making the compound valuable in metalloprotein studies. Triazine analogs, however, exhibit stronger hydrogen-bonding networks .
  • Stability : The Fmoc group’s base sensitivity limits the target compound’s use in alkaline conditions, whereas Boc-containing analogs (e.g., Compound B) are more versatile in acidic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.